(2-Benzyloxy-phenyl)-hydrazine
Overview
Description
(2-Benzyloxy-phenyl)-hydrazine: is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further bonded to a hydrazine moiety
Mechanism of Action
Target of Action
It’s known that benzylic compounds, in general, show enhanced reactivity due to the adjacent aromatic ring . This suggests that (2-Benzyloxy-phenyl)-hydrazine could potentially interact with a variety of biological targets.
Mode of Action
The benzylic hydrogens of alkyl substituents on a benzene ring, such as in this compound, are activated towards free radical attack . This could potentially lead to various biochemical reactions, depending on the specific targets in the biological system.
Biochemical Pathways
Benzylic compounds are known to be susceptible to oxidative degradation , which could potentially affect various biochemical pathways.
Result of Action
It’s known that benzylic compounds can undergo various reactions due to their enhanced reactivity . This could potentially lead to a variety of molecular and cellular effects, depending on the specific targets and biochemical pathways involved.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzyloxy-phenyl)-hydrazine typically involves the reaction of 2-benzyloxyphenylhydrazine with appropriate reagents under controlled conditions. One common method includes the reduction of 2-benzyloxyphenylhydrazone using hydrazine hydrate in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: (2-Benzyloxy-phenyl)-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzenes or nitroso derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon or sodium borohydride in the presence of solvents like ethanol or methanol.
Substitution: Halogenating agents or alkylating agents under controlled temperatures and pressures.
Major Products:
Oxidation: Azobenzenes, nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated or alkylated phenyl derivatives.
Scientific Research Applications
Chemistry: (2-Benzyloxy-phenyl)-hydrazine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties contribute to the development of high-performance materials.
Comparison with Similar Compounds
(2-Benzyloxy-phenyl)-amine: Similar structure but with an amine group instead of hydrazine.
(2-Benzyloxy-phenyl)-methanol: Contains a methanol group instead of hydrazine.
(2-Benzyloxy-phenyl)-ketone: Features a ketone group in place of hydrazine.
Uniqueness: (2-Benzyloxy-phenyl)-hydrazine is unique due to its hydrazine moiety, which imparts distinct reactivity and potential biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2-phenylmethoxyphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-15-12-8-4-5-9-13(12)16-10-11-6-2-1-3-7-11/h1-9,15H,10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJXTSWJTRMFAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378237 | |
Record name | (2-Benzyloxy-phenyl)-hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247023-19-4 | |
Record name | (2-Benzyloxy-phenyl)-hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.